molecular formula C17H17N3O2S B2896633 N-(4-isopropylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-12-8

N-(4-isopropylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2896633
CAS RN: 896338-12-8
M. Wt: 327.4
InChI Key: BILOUAGTIIEIPR-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms . Substitutions at various positions on the ring can significantly affect the properties and activities of the compounds .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring . For example, the presence of a chlorine atom on position-2 in certain pyrimidines is necessary for a good effect .

Scientific Research Applications

Synthesis and Functionalization

Research into compounds similar to "N-(4-isopropylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" focuses on their synthesis and the development of new functionalized derivatives. For instance, Peterlin-Mašič et al. (2000) describe the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, highlighting the versatile nature of these compounds in creating primary and secondary amide derivatives through specific reactions (Peterlin-Mašič et al., 2000). This process is critical for developing compounds with varied biological activities.

Biological Applications

Another significant area of research is the evaluation of these compounds for potential biological activities. Akbari et al. (2008) synthesized new derivatives and assessed them for antimicrobial activities, revealing that some compounds exhibited significant inhibition against bacterial and fungal growth compared to standard drugs (Akbari et al., 2008). Such studies are essential for identifying new therapeutic agents.

Structural and Conformational Analysis

The structural and supramolecular aggregation of thiazolo[3, 2-a]pyrimidines has been explored, providing insights into their conformational features and how different substituents affect their molecular interactions. Nagarajaiah and Begum (2014) synthesized and evaluated the crystal structures of several derivatives, revealing how variations in substituents at specific positions influence intermolecular interaction patterns (Nagarajaiah & Begum, 2014). Understanding these properties is crucial for designing compounds with desired physical and chemical characteristics.

Antimicrobial and Anticancer Properties

Several studies have focused on synthesizing thiazolo[3,2-a]pyrimidine derivatives and evaluating their antimicrobial and anticancer activities. Gein et al. (2015) synthesized N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and demonstrated some of these compounds' antimicrobial activity (Gein et al., 2015). Such research contributes to the development of new drugs to combat resistant strains of bacteria and fungi.

Safety and Hazards

The safety and hazards associated with pyrimidines can also vary depending on their specific structure and substituents . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-methyl-5-oxo-N-(4-propan-2-ylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)19-15(21)14-8-18-17-20(16(14)22)9-11(3)23-17/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILOUAGTIIEIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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